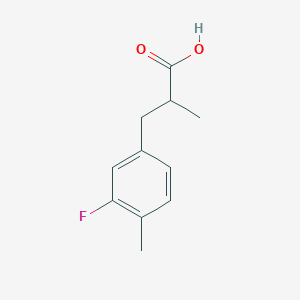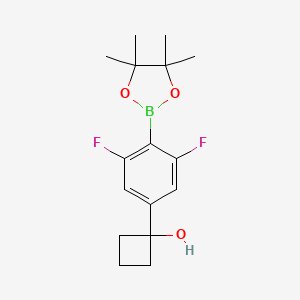![molecular formula C8H8ClN3 B1401326 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1004992-44-2](/img/structure/B1401326.png)
4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine
Descripción general
Descripción
4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position and an ethyl group at the 5-position. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Mecanismo De Acción
Target of Action
4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine is primarily used as a scaffold for developing potent kinase inhibitors . Kinases are proteins that play a crucial role in signal transduction pathways, regulating cellular activities such as cell division, metabolism, and cell death .
Mode of Action
This compound interacts with its targets, the kinases, through a process known as electrophilic substitution reactions . It binds to the active site of the kinase, inhibiting its activity and thus disrupting the signal transduction pathway . This results in changes in cellular activities regulated by these pathways.
Biochemical Pathways
The affected pathways are primarily those regulated by the kinases that this compound inhibits. These include pathways involved in cell division, metabolism, and cell death . The downstream effects of this inhibition can lead to the cessation of uncontrolled cell division, a characteristic of cancer cells .
Result of Action
The primary result of the action of this compound is the inhibition of kinase activity . This leads to disruption of the signal transduction pathways regulated by these kinases, resulting in changes in cellular activities such as cell division and metabolism . In the context of cancer therapy, this can lead to the cessation of uncontrolled cell division .
Análisis Bioquímico
Biochemical Properties
4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly as a kinase inhibitor. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit tyrosine kinases such as EGFR, Her2, VEGFR2, and CDK2 . These interactions are primarily mediated through binding to the active sites of these enzymes, leading to the inhibition of their catalytic activity. The inhibition of these kinases can result in the modulation of various signaling pathways, ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to induce cell cycle arrest and apoptosis in cancer cells, particularly in HepG2 cells . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to increase the levels of proapoptotic proteins such as caspase-3 and Bax, while downregulating the activity of anti-apoptotic proteins like Bcl-2 . These changes in protein expression and activity contribute to the compound’s ability to induce apoptosis and inhibit cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of target kinases, inhibiting their catalytic activity and preventing the phosphorylation of downstream substrates . This inhibition disrupts key signaling pathways involved in cell growth and survival, leading to the induction of apoptosis and cell cycle arrest. Additionally, the compound’s ability to modulate gene expression further enhances its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its ability to induce apoptosis and inhibit cell proliferation even after prolonged exposure . The specific temporal dynamics of its effects may vary depending on the experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and altered hematological parameters have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites can further interact with cellular targets, contributing to the compound’s overall pharmacological effects. Additionally, the compound’s influence on metabolic flux and metabolite levels can impact cellular energy production and biosynthetic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, enhancing its therapeutic efficacy . The compound’s distribution is influenced by factors such as tissue permeability, binding affinity, and cellular uptake mechanisms . Understanding these transport and distribution dynamics is crucial for optimizing the compound’s pharmacokinetic properties.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized to the cytoplasm and nucleus, where it interacts with target kinases and other biomolecules . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, influencing its therapeutic effects . The precise localization patterns can vary depending on the cell type and experimental conditions used.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions. One common method includes the following steps:
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is then cyclized.
Chlorination: The final step involves chlorination to obtain this compound.
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions.
Suzuki Coupling: It can also undergo Suzuki coupling reactions, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).
Suzuki Coupling: This reaction often uses palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic aromatic substitution with an amine would yield an amino-substituted pyrrolo[2,3-d]pyrimidine derivative .
Aplicaciones Científicas De Investigación
4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine is widely used in scientific research due to its versatile structure:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the development of kinase inhibitors, which are crucial in studying cell signaling pathways.
Comparación Con Compuestos Similares
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Comparison: 4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both a chlorine atom and an ethyl group, which influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards various kinases, making it a valuable tool in medicinal chemistry .
Propiedades
IUPAC Name |
4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-2-5-3-10-8-6(5)7(9)11-4-12-8/h3-4H,2H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTUOLGGMWNTJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735120 | |
| Record name | 4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004992-44-2 | |
| Record name | 4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-imidazole](/img/structure/B1401254.png)



![tert-Butyl 2-(2-(2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1401260.png)





